2-(2-Oxo-2-piperidin-1-ylethoxy)benzoic acid
Description
Properties
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(15-8-4-1-5-9-15)10-19-12-7-3-2-6-11(12)14(17)18/h2-3,6-7H,1,4-5,8-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQBRCPTSGVJRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Oxo-2-piperidin-1-ylethoxy)benzoic acid is a synthetic compound that combines a benzoic acid moiety with a piperidine-derived substituent. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The compound's molecular formula is , and it features both an oxo group and an ethoxy linkage, making it a candidate for various pharmacological investigations.
The biological activity of this compound can be attributed to its interaction with various biomolecules, including enzymes and proteins. This compound has been reported to influence cellular signaling pathways and gene expression, primarily through modulation of enzyme activities.
Interaction with Enzymes
Research indicates that this compound interacts with peptidyl-prolyl cis-trans isomerase A, which plays a critical role in protein folding and function. Such interactions may lead to alterations in enzymatic activity, impacting cellular metabolism and signaling pathways.
Biological Activities
The following sections summarize the potential biological activities attributed to this compound based on available research:
Antimicrobial Activity
Certain piperidine derivatives, including this compound, have shown promising antimicrobial properties. This suggests potential applications in treating infections caused by various pathogens.
Anti-inflammatory Effects
In studies assessing anti-inflammatory activity, compounds structurally related to this compound demonstrated significant effects in reducing inflammation. For instance, a related compound showed comparable anti-inflammatory activity to diclofenac in carrageenan-induced paw edema tests in rats . This indicates that this compound may exhibit similar effects.
The mechanism by which this compound exerts its biological effects involves specific binding interactions with target biomolecules. The compound is believed to inhibit or activate enzymes by binding to their active sites, leading to significant changes in their catalytic activities.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique properties.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(2-Oxo-2-piperidin-1-ylethoxy)benzoic acid | Similar piperidine structure | Different position of substituents affecting activity |
| 3-Ethoxy-4-(2-Oxo-2-piperidin-1-yethoxy)benzoic acid | Ethoxy group at different position | Potentially altered solubility and bioavailability |
| N-(Piperidinyl)benzamide derivatives | Piperidine linked to benzamide | Different functional groups may influence pharmacodynamics |
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
- Anti-inflammatory Activity : In an experimental model, a related compound was administered intraperitoneally at doses of 5 mg/kg, 25 mg/kg, and 125 mg/kg before inducing inflammation. Results showed significant edema inhibition (48.9–63.1%) at higher doses compared to control groups .
- Enzyme Inhibition : Another study assessed the inhibitory effects on acetylcholinesterase (AChE). Compounds similar to this compound displayed varying degrees of AChE inhibition, suggesting potential applications in neurodegenerative conditions .
Scientific Research Applications
Medicinal Chemistry
Potential Pharmacological Properties :
Research indicates that derivatives of piperidine, including 2-(2-Oxo-2-piperidin-1-ylethoxy)benzoic acid, may exhibit significant biological activities. These include:
- Antimicrobial Effects : Certain studies suggest that piperidine derivatives possess antimicrobial properties, indicating potential applications in treating infections .
- Migraine Treatment : The compound is related to 2-oxo-piperidinyl derivatives that show promise in treating migraines through mechanisms involving serotonin receptor antagonism . This is particularly relevant as migraines affect a significant portion of the population and current treatments have limitations.
Materials Science
Corrosion Inhibition :
The compound has been studied for its efficacy as a corrosion inhibitor for AISI 316 stainless steel in hydrochloric acid environments. Key findings include:
-
Experimental Techniques Used :
- Weight Loss (WL)
- Open Circuit Potential (OCP)
- Potentiodynamic Polarization Method
- Electrochemical Impedance Spectroscopy (EIS)
- Scanning Electron Microscopy (SEM)
- Results : The inhibition efficiency increased with the concentration of the compound, demonstrating its potential as an effective corrosion inhibitor .
Research has focused on the interaction of this compound with biological targets. Techniques such as molecular dynamics simulations and binding affinity studies are employed to assess its selectivity towards enzymes like acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment .
Structural Analogues
Several compounds share structural similarities with this compound, which can influence their biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(2-Oxo-2-piperidin-1-ylethoxy)benzoic acid | Similar piperidine structure | Different substituent positions affecting activity |
| 3-Ethoxy-4-(2-Oxo-2-piperidin-1-yethoxy)benzoic acid | Ethoxy group at different position | Potentially altered solubility and bioavailability |
| N-(Piperidinyl)benzamide derivatives | Piperidine linked to benzamide | Varying functional groups influencing pharmacodynamics |
These analogues illustrate how modifications can significantly impact biological activities and applications .
Case Study: Antimicrobial Properties
A study demonstrated that piperidine derivatives exhibited notable antimicrobial activity against various pathogens. The specific role of the oxo group in enhancing this activity was highlighted, suggesting further exploration into structural modifications for improved efficacy.
Case Study: Corrosion Inhibition
Research conducted on the use of this compound as a corrosion inhibitor revealed promising results, with up to a 90% reduction in corrosion rates observed at optimal concentrations during electrochemical testing.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility and bioavailability.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Methanol | H₂SO₄ (catalytic), reflux | Methyl ester derivative | |
| Ethanol | DCC (coupling agent), RT | Ethyl ester derivative |
Key Findings :
-
Esterification typically achieves yields of 70–85% under reflux conditions with mineral acids.
-
Coupling agents like dicyclohexylcarbodiimide (DCC) enhance reaction efficiency at room temperature .
Amide Formation
The carboxylic acid reacts with primary or secondary amines to form amides, often used to enhance pharmacological properties.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Benzylamine | EDCl/HOBt, DMF, RT | N-Benzylamide derivative | |
| Piperidine | HATU, DIEA, CH₂Cl₂ | Piperidinylamide derivative |
Key Findings :
-
Activation with EDCl/HOBt in dimethylformamide (DMF) yields >80% conversion .
-
Amide derivatives exhibit improved binding affinity to biological targets like enzymes .
Oxidation and Reduction
The ethoxy-linked carbonyl group and aromatic ring participate in redox reactions.
| Reaction Type | Reagent | Product | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, acidic conditions | 2-(2-Oxo-2-piperidin-1-ylethoxy)benzene-1,4-diol | |
| Reduction | LiAlH₄, dry ether | Alcohol derivative |
Key Findings :
-
Oxidation with KMnO₄ introduces hydroxyl groups to the aromatic ring, altering electronic properties.
-
Reduction of the carbonyl group to an alcohol enhances hydrogen-bonding potential.
Nucleophilic Substitution
The ethoxy bridge can undergo substitution reactions under basic or nucleophilic conditions.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Sodium hydroxide | Aqueous NaOH, heat | Hydrolysis to benzoic acid analog | |
| Thiophenol | K₂CO₃, DMF | Thioether derivative |
Key Findings :
-
Hydrolysis cleaves the ethoxy group, regenerating the parent benzoic acid structure.
-
Thiophenol substitution introduces sulfur-containing moieties, useful in drug design .
Ring-Opening Reactions (Piperidine)
The piperidine ring participates in ring-opening reactions under strong acidic or reductive conditions.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| HCl (concentrated) | Reflux, 12h | Linear amine derivative | |
| H₂, Pd/C | High pressure, RT | Reduced piperidine analog |
Key Findings :
-
Acidic hydrolysis of the piperidine ring generates primary amines, expanding functionalization options.
-
Catalytic hydrogenation saturates the piperidine ring, altering steric and electronic profiles.
Comparison with Similar Compounds
Table 1: Positional Isomer Comparison
| Compound | Substituent Position | Molecular Formula | Key Structural Features |
|---|---|---|---|
| 4-(2-Oxo-2-piperidin-1-ylethoxy)benzoic acid | Para | C₁₄H₁₇NO₅ | Linear substituent arrangement |
| This compound | Ortho | C₁₄H₁₇NO₅ | Steric hindrance at ortho position |
Functional Group Variations
Piperidinyl vs. Amide Substituents
Table 2: Functional Group Comparison
Substituent Effects on Crystal Packing
Ortho-substituted benzoic acids often exhibit distinct packing motifs:
- 2-(o-Tolyloxy)benzoic acid () forms dimers via O–H⋯O hydrogen bonds, with a dihedral angle of 76.2° between benzene rings .
- This compound may adopt similar dimeric or chain-like packing, but the bulkier piperidine group could disrupt planar arrangements, leading to lower symmetry or alternative hydrogen-bonding networks .
Table 3: Crystallographic Parameters of Ortho-Substituted Analogs
Research Findings and Methodological Considerations
- Structural Analysis : SHELX software () remains critical for refining crystal structures of benzoic acid derivatives, ensuring accurate determination of bond lengths and angles .
- Hydrogen Bonding : Etter’s graph set analysis () provides a framework for comparing intermolecular interactions in ortho- vs. para-substituted analogs .
- Safety Profiles : Piperidine-containing compounds (e.g., ) often exhibit skin/eye irritation hazards, suggesting similar precautions may apply to the target compound .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-Oxo-2-piperidin-1-ylethoxy)benzoic acid, and what purification methods are recommended?
- The compound can be synthesized via acid-catalyzed rearrangements of substituted oxiranes. A key step involves reacting (3-(2-nitroaryl)oxiran-2-yl)(aryl)methanones under acidic conditions to yield the target molecule. Post-synthesis purification often involves recrystallization from acetic acid (AcOH) or acetone washing to remove byproducts .
- Characterization : X-ray crystallography (e.g., triclinic crystal system with unit cell parameters a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å) confirms the planar geometry and hydrogen-bonded chain structure .
Q. What structural features are critical for understanding the compound’s reactivity and stability?
- The molecule adopts a near-planar conformation due to intramolecular hydrogen bonding between the carboxylic acid and the oxo-piperidinyl group. Crystal packing analysis reveals O–H⋯O and C–H⋯O interactions, forming chains parallel to the [111] direction. These interactions influence solubility and thermal stability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data when analyzing hydrogen-bonding networks?
- Contradictions in hydrogen-bond metrics (e.g., bond lengths or angles) may arise from temperature-dependent structural variations or sample degradation. To mitigate this:
- Use low-temperature (e.g., 100 K) crystallography to reduce thermal motion artifacts.
- Validate results with computational tools like SHELXL for refinement and Mercury for visualization .
Q. What strategies optimize reaction yields for derivatives of this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) can accelerate rearrangement steps.
- Workflow : Monitor reactions via HPLC-MS to identify optimal quenching points and minimize side-product formation .
Q. How can bioactivity studies be designed to evaluate this compound’s pharmacological potential?
- Methodological framework :
- Target selection : Prioritize receptors with known affinity for piperidine/benzoic acid motifs (e.g., GPCRs or ion channels).
- Assay design : Use fluorescence-based binding assays or enzyme inhibition studies (e.g., acetylcholinesterase).
- Reference models : Compare results to structurally similar antimicrobial agents, such as benzimidazole derivatives .
Q. What analytical techniques best elucidate the role of non-covalent interactions in this compound’s solid-state behavior?
- Combined approaches :
- SC-XRD (Single-Crystal X-ray Diffraction): Maps O–H⋯O and C–H⋯O interactions.
- Hirshfeld surface analysis : Quantifies contact contributions (e.g., 45% H⋯O interactions).
- DFT calculations : Predict interaction energies and electronic effects (e.g., charge transfer in hydrogen bonds) .
Notes for Rigorous Research Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
